N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea
N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0993567
InChI:
InChI=1S/C15H13Cl2N3O2S/c1-9-6-10(16)2-4-12(9)22-8-14(21)20-15(23)19-13-5-3-11(17)7-18-13/h2-7H,8H2,1H3,(H2,18,19,20,21,23)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Molecular Formula:
C15H13Cl2N3O2S
Molecular Weight:
370.3 g/mol
N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea
CAS No.:
Cat. No.: VC0993567
Molecular Formula: C15H13Cl2N3O2S
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13Cl2N3O2S |
|---|---|
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C15H13Cl2N3O2S/c1-9-6-10(16)2-4-12(9)22-8-14(21)20-15(23)19-13-5-3-11(17)7-18-13/h2-7H,8H2,1H3,(H2,18,19,20,21,23) |
| Standard InChI Key | OUXCSIKILUPUKX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
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